molecular formula C28H30N4O3S B298953 2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetamide

2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetamide

Katalognummer B298953
Molekulargewicht: 502.6 g/mol
InChI-Schlüssel: VWFXTPZTPVLOKZ-DFZXFXTASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a thiazolidinone derivative that has been synthesized using various methods. In

Wirkmechanismus

The mechanism of action of 2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetamide is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and diabetes. This compound has also been shown to modulate the expression of various genes involved in these diseases.
Biochemical and Physiological Effects:
2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce tumor growth, and improve insulin sensitivity. This compound has also been shown to modulate the expression of various genes involved in these diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetamide in lab experiments include its potential therapeutic applications, its ability to inhibit various enzymes and signaling pathways, and its ability to modulate the expression of various genes. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

The future directions for research on 2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetamide include further studies on its mechanism of action, its potential use as a diagnostic tool, and its potential therapeutic applications in various diseases. Future research may also focus on improving the solubility and reducing the toxicity of this compound. Additionally, studies may be conducted to explore the potential use of this compound in combination with other drugs for improved therapeutic outcomes.
In conclusion, 2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetamide is a promising compound that has potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are important areas of research that require further investigation.

Synthesemethoden

The synthesis of 2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetamide has been reported in various scientific studies. One of the most common methods involves the reaction of 3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-thiazolidinone with 1H-indole-3-acetic acid in the presence of acetic anhydride, leading to the formation of the desired compound. Other methods involve the use of different starting materials and reagents.

Wissenschaftliche Forschungsanwendungen

2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been studied for its potential use as a diagnostic tool for various diseases.

Eigenschaften

Produktname

2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetamide

Molekularformel

C28H30N4O3S

Molekulargewicht

502.6 g/mol

IUPAC-Name

2-[3-[(Z)-[3-cyclohexyl-2-(4-ethoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]indol-1-yl]acetamide

InChI

InChI=1S/C28H30N4O3S/c1-2-35-22-14-12-20(13-15-22)30-28-32(21-8-4-3-5-9-21)27(34)25(36-28)16-19-17-31(18-26(29)33)24-11-7-6-10-23(19)24/h6-7,10-17,21H,2-5,8-9,18H2,1H3,(H2,29,33)/b25-16-,30-28?

InChI-Schlüssel

VWFXTPZTPVLOKZ-DFZXFXTASA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)N)/S2)C5CCCCC5

SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)N)S2)C5CCCCC5

Kanonische SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)N)S2)C5CCCCC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.